3-Methyl-3-azaspiro[5.5]undecan-9-amine
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Overview
Description
3-Methyl-3-azaspiro[5.5]undecan-9-amine is a spirocyclic amine compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected azaspiro and cycloalkane rings. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cycloalkane derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-azaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Methyl-3-azaspiro[5.5]undecan-9-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups and properties.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds have a similar spirocyclic scaffold but contain an oxygen atom in the ring, leading to different chemical and biological properties.
Uniqueness: 3-Methyl-3-azaspiro[5.5]undecan-9-amine is unique due to its specific spirocyclic structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-methyl-3-azaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C11H22N2/c1-13-8-6-11(7-9-13)4-2-10(12)3-5-11/h10H,2-9,12H2,1H3 |
InChI Key |
OREXEKAZLPOXOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC(CC2)N)CC1 |
Origin of Product |
United States |
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